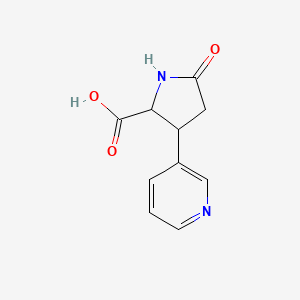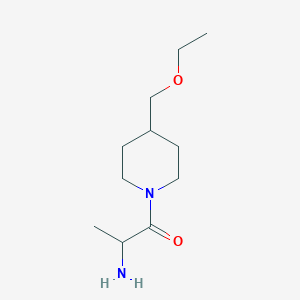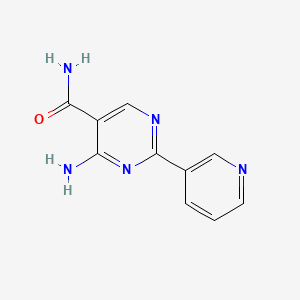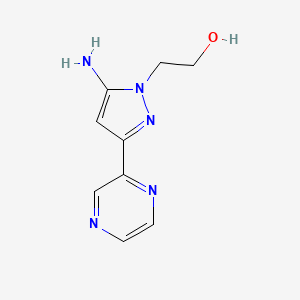
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
概要
説明
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
科学的研究の応用
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
将来の方向性
Due to the broad-spectrum utility of pyrazolines and their derivatives, scientists are continuously captivated by these compounds to study their chemistry . There is scope for other molecules such as Huisgen zwitterions, different metal catalysts, and nitrile imine to be used as starting reagents . This suggests that there are many potential future directions for the study and application of “2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol” and similar compounds.
作用機序
Target of Action
Similar compounds, such as pyrazoles, have been reported to interact with a variety of biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to significant changes in enzyme activity, affecting normal nerve pulse transmission. Additionally, 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol has been observed to interact with other proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the production of reactive oxygen species (ROS) and oxidative stress levels within cells . These changes can lead to alterations in cellular metabolism and gene expression, impacting cell survival and function. Furthermore, 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol has been shown to affect the activity of key signaling pathways, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . The changes in gene expression can result in altered cellular functions and responses, contributing to the overall biochemical effects of 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol can undergo degradation under certain conditions, leading to a decrease in its efficacy over time . Additionally, long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics in biochemical research .
Dosage Effects in Animal Models
The effects of 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications of 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol .
Metabolic Pathways
2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol within cells and tissues are critical factors that determine its biochemical effects . This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the overall efficacy and function of 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol, highlighting the importance of understanding its transport and distribution dynamics .
Subcellular Localization
The subcellular localization of 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol plays a significant role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects . Understanding these localization dynamics is essential for elucidating the molecular mechanisms of this compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 5-amino-3-pyrazin-2-yl-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyrazine derivatives. The process includes nitration, reduction, and subsequent cyclization reactions to form the desired pyrazole-pyrazine scaffold.
化学反応の分析
Types of Reactions
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole-pyrazine compounds .
類似化合物との比較
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole ring, known for its anticancer properties.
Pyrazoloquinolines: These compounds have a quinoline ring fused with a pyrazole ring and are studied for their pharmacological activities.
Uniqueness
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific combination of pyrazole and pyrazine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new drugs and materials with tailored properties .
特性
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-9-5-7(13-14(9)3-4-15)8-6-11-1-2-12-8/h1-2,5-6,15H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCHATXAYSOCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)
![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)

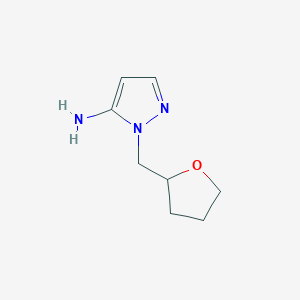
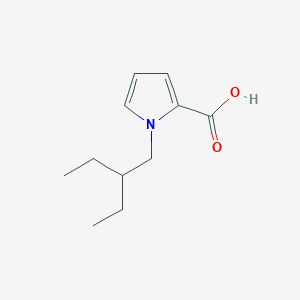

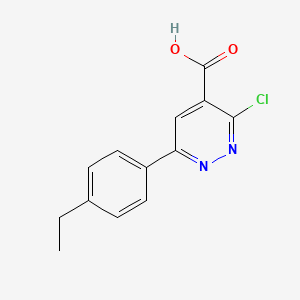
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1473913.png)
